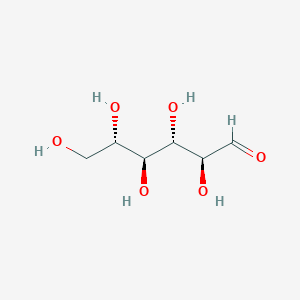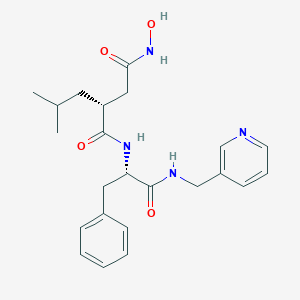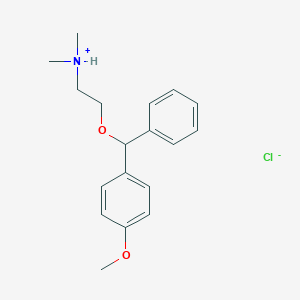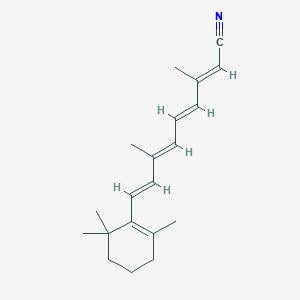
all-trans-Retinonitrile
Overview
Description
Scientific Research Applications
Dermatology
All-trans-Retinonitrile: is a derivative of Vitamin A and plays a crucial role in dermatology. It is used in the treatment of various skin conditions such as acne, psoriasis, photoaging, and wound healing . Its efficacy lies in its ability to mediate cellular functions through retinoid nuclear receptors, leading to gene transcription and expression that are vital for skin health and repair.
Oncology
In the field of oncology, all-trans-Retinonitrile has shown promise due to its differentiation-inducing effect in the treatment of acute promyelocytic leukemia and certain solid tumors . It also has an immunoregulatory role in the tumor microenvironment, enhancing the anti-tumor effect of CD8+ T cells and potentially improving the efficacy of cancer immunotherapies .
Ophthalmology
All-trans-Retinonitrile: contributes significantly to ophthalmology. It is involved in the visual cycle in the retina, particularly in the formation and clearance of all-trans-retinol in rods, which is essential for maintaining healthy vision . Disruptions in this process can lead to retinal diseases, making all-trans-Retinonitrile a critical compound for research in visual health.
Immunology
In immunology, all-trans-Retinonitrile is known to regulate immune responses. It promotes the differentiation of naïve T and B cells and affects the expression of cell surface molecules involved in immune cell trafficking . This makes it a valuable compound for designing vaccines and understanding immune cell behavior.
Neuroscience
The compound has neuroprotective effects and is involved in synaptic plasticity in human cortical neurons . It is being studied for its potential in treating neuropsychiatric disorders like Alzheimer’s disease, where it could play a role in delaying or preventing amyloid beta toxicity .
Endocrinology
All-trans-Retinonitrile: influences angiogenesis, which is the formation of new blood vessels, a process critical in endocrinology for tissue growth and repair . It regulates important cellular functions via the retinoic acid receptor and has been used therapeutically against various malignancies, including leukemia.
Future Directions
While specific future directions for all-trans-Retinonitrile are not mentioned in the search results, research on related compounds such as all-trans retinoic acid (ATRA) suggests potential applications in cancer treatment . ATRA has been shown to have antitumor activity in carcinoma of different histotypes . Future research may explore the potential of all-trans-Retinonitrile in similar applications.
Mechanism of Action
Target of Action
All-trans-Retinonitrile, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets nuclear receptors to regulate epithelial cell growth and differentiation . ATRA also regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .
Mode of Action
ATRA interacts with its targets and brings about changes in the cellular environment. It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .
Biochemical Pathways
ATRA affects multiple biochemical pathways. It is an oxidation product in the physiological pathway of vitamin A metabolism . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines . In addition, ATRA promotes the expression of the enzyme retinal dehydrogenase (RALDH) on dendritic cells, which in turn strengthens the ability to synthesize RA .
Pharmacokinetics
The pharmacokinetics of ATRA involves its absorption, distribution, metabolism, and excretion (ADME). It is transported in plasma in a 1:1 complex with retinol-binding protein (RBP). In human circulation, ATRA is normally found at very low concentrations, approximately 4 to 14 nmol/L . The major difference between isotretinoin and etretinate, two other retinoic acid analogues, is the much longer elimination half-life (120 days) of etretinate following long-term administration .
Result of Action
The molecular and cellular effects of ATRA’s action are diverse. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne .
Action Environment
The action, efficacy, and stability of ATRA can be influenced by various environmental factors. For instance, due to the insolubility of RA, proper formulation design can maximize its ability to improve immune responses for vaccines . Moreover, ATRA’s activity can be influenced by the immune system and the tumor microenvironment .
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQCZNCSHAYSX-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431651 | |
| Record name | all-trans-Retinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
all-trans-Retinonitrile | |
CAS RN |
20638-88-4 | |
| Record name | all-trans-Retinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





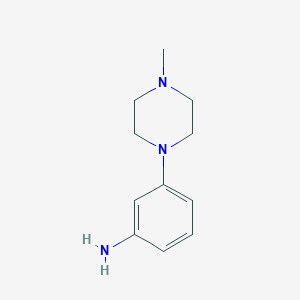


![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)


